

# DPI-4452: A Novel Theranostic Agent Targeting Carbonic Anhydrase IX in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

**DPI-4452** is a first-in-class, cyclic peptide-based theranostic agent with high affinity and selectivity for carbonic anhydrase IX (CAIX), a cell surface protein overexpressed in a variety of solid tumors and associated with hypoxia, tumor progression, and poor prognosis.[1][2][3] This technical guide provides a comprehensive overview of **DPI-4452**, its mechanism of action, preclinical data, and emerging clinical findings. By chelating diagnostic (Gallium-68, 68Ga) and therapeutic (Lutetium-177, 177Lu) radionuclides, **DPI-4452** offers a promising and innovative approach to personalized cancer treatment by enabling both high-resolution imaging and targeted radiotherapy of CAIX-expressing malignancies.[4][5]

# Introduction: The Role of Carbonic Anhydrase IX in Oncology

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that plays a crucial role in regulating intra- and extracellular pH under hypoxic conditions, a common feature of the tumor microenvironment.[1][2] Its expression is induced by the Von Hippel-Lindau (VHL) tumor suppressor gene mutation or hypoxic conditions.[3] CAIX is highly expressed in numerous cancer types, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), while its presence in healthy tissues is limited, primarily to the gastrointestinal tract.[1][6][7] This differential expression pattern makes CAIX an



attractive target for the development of targeted cancer therapies and diagnostics.[1][2] High CAIX expression is often correlated with aggressive tumor behavior, treatment resistance, and poor patient outcomes.[3][5]

## DPI-4452: A Targeted Peptide-Based Radiopharmaceutical

**DPI-4452** is a cyclic peptide specifically designed to bind to CAIX with high affinity.[1][5] It incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, which allows for stable chelation of various radionuclides.[1][8] This versatility enables the creation of a theranostic pair:

- [68Ga]Ga-**DPI-4452**: A diagnostic agent for Positron Emission Tomography (PET) imaging to visualize CAIX-expressing tumors.[4][9]
- [177Lu]Lu-**DPI-4452**: A therapeutic agent that delivers targeted beta-particle radiation to cancer cells, inducing DNA damage and cell death.[4][9]

The theranostic approach allows for pre-treatment patient selection based on the presence and extent of CAIX expression as determined by [68Ga]Ga-**DPI-4452** PET/CT, thereby personalizing the therapeutic intervention with [177Lu]Lu-**DPI-4452**.[4]

### **Mechanism of Action and Signaling**

**DPI-4452**'s mechanism of action is based on its high-affinity binding to the extracellular domain of CAIX. Once bound, the radiolabeled peptide is retained on the cell surface with minimal internalization.[10] In its therapeutic configuration with 177Lu, the emitted beta particles induce cytotoxic effects in the targeted tumor cells.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Preclinical Characterization of DPI-4452: A 68Ga/177Lu Theranostic Ligand for Carbonic Anhydrase IX PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of DPI-4452: A 68Ga/177Lu Theranostic Ligand for Carbonic Anhydrase IX PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. openmedscience.com [openmedscience.com]
- 5. First-in-human safety, imaging and dosimetry of [68Ga]Ga-DPI-4452, a novel CA IX-targeting peptide, in patients with clear cell renal cell carcinoma UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. [177Lu]Lu-DPI-4452 & [68Ga]Ga-DPI-4452, a new radiopeptide tandem targeting Carbonic Anhydrase IX displays strong theranostic potential in CRC and ccRCC tumors -Debiopharm [debiopharm.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. debiopharm.com [debiopharm.com]
- To cite this document: BenchChem. [DPI-4452: A Novel Theranostic Agent Targeting Carbonic Anhydrase IX in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603731#dpi-4452-as-a-theranostic-agent-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com